molecular formula C10H12N2 B3168936 (7-methyl-1H-indol-3-yl)methanamine CAS No. 933711-10-5

(7-methyl-1H-indol-3-yl)methanamine

Cat. No.: B3168936
CAS No.: 933711-10-5
M. Wt: 160.22 g/mol
InChI Key: UYJUWZDPVUPVRD-UHFFFAOYSA-N
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Description

(7-Methyl-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family It is characterized by the presence of a methyl group at the 7th position of the indole ring and an amine group attached to the methylene carbon at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methyl-1H-indol-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 7-methylindole.

    Formylation: The indole undergoes formylation at the 3rd position using a formylating agent such as formic acid or formamide.

    Reduction: The formyl group is then reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or secondary amines are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(7-Methyl-1H-indol-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    (1H-indol-3-yl)methanamine: Lacks the methyl group at the 7th position, resulting in different chemical and biological properties.

    (5-methyl-1H-indol-3-yl)methanamine: Has a methyl group at the 5th position instead of the 7th, leading to variations in reactivity and applications.

Uniqueness: (7-Methyl-1H-indol-3-yl)methanamine is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(7-methyl-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJUWZDPVUPVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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